N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Overview
Description
N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is an organic compound that features a boronic ester group. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the boronic ester group allows for unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are often used in borylation reactions . These reactions typically target alkylbenzenes and alkynes .
Mode of Action
The compound likely interacts with its targets through a process known as borylation . In the presence of a palladium catalyst, it can form pinacol benzyl boronate . This reaction involves the addition of a boron atom to the target molecule, which can significantly alter its chemical properties .
Biochemical Pathways
The borylation reactions it participates in can lead to the formation of aryl boronates . These compounds are often used in Suzuki-Miyaura cross-coupling reactions, which are important in the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific targets it interacts with . In the context of borylation reactions, the addition of a boron atom can significantly alter the chemical properties of the target molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide typically involves the reaction of 3-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling, forming the boronic ester intermediate. This intermediate is then reacted with propanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar coupling reactions.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boronic ester with an aniline group, used in organic synthesis.
1-Methylpyrazole-4-boronic acid pinacol ester: A boronic ester with a pyrazole group, used in medicinal chemistry.
Uniqueness
N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is unique due to its combination of a boronic ester and an amide group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler boronic esters.
Properties
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-6-13(18)17-12-9-7-8-11(10-12)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWCQJQERZDYII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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